

# 1,2,3-Tribromo-5-nitrobenzene molecular weight and formula

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## Compound of Interest

Compound Name: 1,2,3-Tribromo-5-nitrobenzene

Cat. No.: B129633

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## Technical Guide: 1,2,3-Tribromo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1,2,3-Tribromo-5-nitrobenzene**, a halogenated and nitrated aromatic compound. The information herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

## Core Compound Data

**1,2,3-Tribromo-5-nitrobenzene** is a polysubstituted benzene derivative. Its key identifiers and physicochemical properties are summarized below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>3</sub> NO <sub>2</sub>
Molecular Weight	359.80 g/mol
CAS Number	3460-20-6
Appearance	Pale yellow solid (predicted)
Melting Point	112°C
Boiling Point	344.5°C at 760 mmHg
Density	2.401 g/cm <sup>3</sup>
Primary Use	Reagent in the synthesis of polybrominated biphenyls for use as fire retardants. <a href="#">[1]</a>

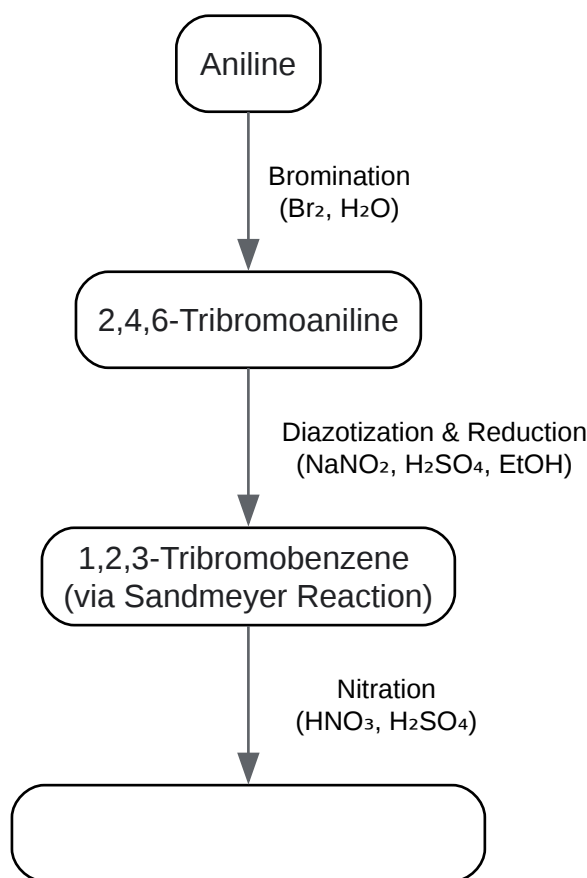
Spectroscopic Data (Predicted)	Chemical Shift / Wavenumber
<sup>13</sup> C NMR	Peaks expected in the aromatic region (approx. 110-150 ppm), with carbons attached to bromine showing characteristic shifts. The carbon attached to the nitro group will be significantly deshielded.
FTIR	Characteristic peaks for C-Br stretching, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (approx. 1530-1560 cm <sup>-1</sup> and 1345-1385 cm <sup>-1</sup> respectively).

## Synthesis Pathway and Experimental Protocols

The synthesis of **1,2,3-Tribromo-5-nitrobenzene** can be logically achieved through the electrophilic nitration of 1,2,3-tribromobenzene. The following sections detail the necessary experimental protocols.

## Logical Synthesis Workflow

The overall workflow for the preparation of **1,2,3-Tribromo-5-nitrobenzene** from a common starting material is depicted below.



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Caption: Synthesis workflow for **1,2,3-Tribromo-5-nitrobenzene**.

## Experimental Protocol 1: Synthesis of 1,2,3-Tribromobenzene (Precursor)

This protocol is adapted from established methods for the synthesis of tribromobenzene from aniline.<sup>[2]</sup>

- Bromination of Aniline:
  - Dissolve aniline in a suitable aqueous acid (e.g., hydrochloric acid).
  - Cool the solution in an ice bath.

- Slowly add an aqueous solution of bromine with vigorous stirring. Continue addition until a persistent yellow color indicates excess bromine.
- Filter the resulting precipitate of 2,4,6-tribromoaniline, wash thoroughly with water to remove acid, and dry.
- Deamination of 2,4,6-Tribromoaniline (Sandmeyer-type reaction):
  - Suspend the dried tribromoaniline in a mixture of ethanol and benzene.
  - Heat the mixture to achieve dissolution.
  - Carefully add concentrated sulfuric acid to the solution.
  - Add powdered sodium nitrite in portions. The reaction is exothermic and will evolve nitrogen gas. Control the rate of addition to manage the reaction vigor.
  - After the addition is complete, heat the mixture at reflux until gas evolution ceases.
  - Pour the reaction mixture into a large volume of water to precipitate the crude 1,2,3-tribromobenzene.
  - Isolate the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

## Experimental Protocol 2: Nitration of 1,2,3-Tribromobenzene

This protocol describes the final step to produce the target compound, based on standard nitration procedures for halogenated benzenes.<sup>[3]</sup>

- Preparation of Nitrating Mixture:
  - In a round-bottom flask, carefully combine concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio.
  - Cool the mixture to 0-5°C in an ice-water bath with constant stirring.

- Nitration Reaction:
  - Dissolve 1,2,3-tribromobenzene in a minimal amount of concentrated sulfuric acid.
  - Slowly add the solution of tribromobenzene to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.
  - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
  - Filter the solid precipitate and wash with copious amounts of cold water until the washings are neutral to litmus paper.
  - Dry the crude product.
  - Purify the **1,2,3-Tribromo-5-nitrobenzene** by recrystallization from ethanol to yield the final product.

## Key Reactions and Mechanisms

**1,2,3-Tribromo-5-nitrobenzene** is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanism

The nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, the bromine atom at the C-2 position is para to the nitro group, making it the most likely site for substitution. The mechanism proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.<sup>[4][5][6]</sup>

Caption: S<sub>N</sub>Ar mechanism for **1,2,3-Tribromo-5-nitrobenzene**.

## Experimental Protocol 3: General Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the reaction of **1,2,3-Tribromo-5-nitrobenzene** with a nucleophile (e.g., sodium ethoxide). This procedure is adapted from protocols for similar activated aryl halides.<sup>[7][8]</sup>

- Reaction Setup:
  - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add **1,2,3-Tribromo-5-nitrobenzene** (1.0 equivalent).
  - Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
- Addition of Nucleophile:
  - Add the nucleophile (e.g., sodium ethoxide, 1.2-1.5 equivalents) to the solution. The nucleophile can be added as a solid or as a solution in its corresponding alcohol (e.g., sodium ethoxide in ethanol).
- Reaction Conditions:
  - Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature depends on the reactivity of the nucleophile.
  - Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).

- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

## Safety and Handling

**1,2,3-Tribromo-5-nitrobenzene** is a hazardous chemical and should be handled with appropriate safety precautions.

- **Toxicity:** Assumed to be toxic if swallowed, in contact with skin, or if inhaled, typical of halogenated nitroaromatic compounds.
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

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